molecular formula C21H21Cl2N5OS B611816 Wnk-IN-11

Wnk-IN-11

Cat. No.: B611816
M. Wt: 462.4 g/mol
InChI Key: MVXAYIXYYOVALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WNK-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.

Chemical Reactions Analysis

WNK-IN-11 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WNK-IN-11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of WNK kinases and their role in various biochemical pathways.

    Biology: Helps in understanding the regulation of ion transport and cellular volume, which are critical for maintaining cellular homeostasis.

    Medicine: Investigated for its potential therapeutic applications in diseases such as hypertension, cancer, and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting WNK kinases

Comparison with Similar Compounds

WNK-IN-11 is unique compared to other WNK kinase inhibitors due to its high selectivity and potency. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties, making this compound a valuable tool in both research and therapeutic contexts.

Properties

IUPAC Name

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXAYIXYYOVALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Wnk-IN-11 affect the activity of the TRPV4 channel in the ASDN?

A1: Research indicates that this compound significantly reduces both the basal activity and aldosterone-stimulated activity of the transient receptor potential vanilloid 4 (TRPV4) channel in ASDN cells [, ]. This effect stems from this compound's ability to block WNK1, a kinase crucial for regulating TRPV4. Specifically, this compound hinders the translocation of TRPV4 to the apical plasma membrane, thus diminishing its functional expression and ultimately impacting potassium secretion [].

Q2: What evidence suggests a direct interaction between WNK1 and TRPV4 activity?

A2: Studies using Chinese hamster ovary (CHO) cells transfected with TRPV4 and WNK1 provide compelling evidence of a direct interaction []. Co-expression of TRPV4 and WNK1 led to a marked increase in TRPV4-dependent cation currents. Conversely, co-expression with a dominant-negative WNK1 variant (K233M) resulted in decreased currents. This suggests that WNK1 plays both a stimulatory and permissive role in regulating TRPV4 activity, and this compound disrupts this interaction [].

Q3: What are the implications of this compound's impact on WNK1 and TRPV4 for potassium homeostasis?

A3: WNK1, through its regulation of TRPV4, plays a critical role in modulating potassium secretion in the ASDN [, ]. By inhibiting WNK1, this compound indirectly reduces TRPV4 activity. This, in turn, could disrupt the downstream signaling cascade that normally leads to the activation of maxi-K+ channels, ultimately affecting potassium secretion and potentially impacting systemic potassium balance []. Further research is needed to fully elucidate the long-term consequences of this compound on potassium homeostasis.

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